molecular formula C7H5Cl2NO5S B3028884 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid CAS No. 37318-49-3

5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid

Cat. No.: B3028884
CAS No.: 37318-49-3
M. Wt: 286.09 g/mol
InChI Key: DHUYKLYJBKXDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid (CID 29924549) is a high-purity organic compound supplied for laboratory research use. With the molecular formula C7H5Cl2NO5S and an average molecular weight of 286.08 g/mol , this compound belongs to the class of dichlorobenzoic acids, characterized by a benzoic acid ring structure substituted with two chlorine atoms and a unique (aminooxy)sulfonyl functional group . The presence of both carboxylic acid and sulfonyl groups on the aromatic ring makes it a potential multi-functional building block or intermediate in chemical synthesis and pharmaceutical research. The compound has a documented literature presence, indicating its use in various research applications . It is a stable, white to off-white crystalline solid that should be stored in a tightly closed container in a cool, dry, and well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data and handle the compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminooxysulfonyl-2,4-dichlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO5S/c8-4-2-5(9)6(16(13,14)15-10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUYKLYJBKXDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)ON)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652245
Record name 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37318-49-3
Record name 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the sulfonation of 2,4-dichlorobenzoic acid, followed by the introduction of the aminooxy group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and strong acids.

Chemical Reactions Analysis

Types of Reactions

5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The chlorine atoms in the benzoic acid core can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups into the benzoic acid core.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid. For instance, a study synthesized a series of compounds that included this compound and tested their efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Key Findings:

  • Growth Inhibition : The compound showed varying degrees of inhibition against several pathogens.
  • Antibiofilm Activity : Some derivatives demonstrated moderate antibiofilm effects, particularly against Enterococcus faecium and Candida albicans .
CompoundBacterial StrainGrowth Inhibition Zone (mm)
3E. faecium15
4S. aureus8
6aC. albicans8

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent, particularly through its interaction with carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. A study designed derivatives of benzenesulfonamide that included the aminooxy group, demonstrating high affinity for CAIX . This selectivity suggests a potential therapeutic avenue for targeting tumor cells while minimizing effects on normal tissues.

Key Findings:

  • High Affinity : Compounds exhibited binding affinities with dissociation constants as low as 0.12 nM for CAIX.
  • Selectivity : The derivatives showed over 100-fold selectivity compared to other carbonic anhydrase isozymes.

Agricultural Applications

This compound has also been explored for its herbicidal properties. Research indicates that related compounds can effectively control weed growth without significantly harming crop plants. These compounds act by interfering with plant metabolism, thereby regulating growth and facilitating harvesting processes .

Key Findings:

  • Herbicidal Activity : Effective against both monocotyledon and dicotyledon weeds.
  • Plant Growth Regulation : Can induce stunted growth or desiccation in unwanted vegetation, allowing for better crop yields.
Application TypeDescription
HerbicideSelectively controls weed growth in crops like wheat and maize.
Growth RegulatorRegulates vegetative growth, reducing lodging in crops.

Mechanism of Action

The mechanism of action of 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group may also play a role in stabilizing the compound’s interactions with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid C₇H₅Cl₂NO₄S 270.08 -NH-O- (aminooxy) on sulfonyl Biochemical research (PDI activity)
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid C₁₁H₁₃Cl₂NO₄S 326.19 -N(C₂H₅)₂ on sulfonyl Pharmaceutical intermediates
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid C₉H₉Cl₂NO₄S 298.14 -N(CH₃)₂ on sulfonyl Irritant (hazardous material)
5-Chloro-2-[(2,4-dichlorophenyl)sulfonyl]benzoic acid C₁₃H₇Cl₃O₄S 365.62 2,4-dichlorophenyl sulfonyl Agrochemical synthesis

Key Observations :

  • Substituent Size and Solubility: The parent compound (270.08 g/mol) has lower molecular weight and likely higher solubility compared to diethyl (326.19 g/mol) and dimethyl (298.14 g/mol) derivatives. Solubility challenges are noted for the parent compound in polar solvents due to its aromatic and sulfonamide groups .
  • Biological Activity: The aminooxy group may enhance redox activity, making it suitable for enzyme inhibition studies. In contrast, diethyl and dimethyl analogs lack this functionality and are more common in synthetic intermediates .

Comparison with Herbicidal Benzoic Acids

Compound Structure Applications
This compound Sulfonamide-modified benzoic acid Biochemical research
Dicamba (2-methyl-3,6-dichlorobenzoic acid) Chlorinated benzoic acid (no sulfonamide) Broadleaf herbicide
MCPA (4-chloro-2-methylphenoxyacetic acid) Phenoxyacetic acid derivative Herbicide targeting dicot weeds

Key Differences :

  • Mechanism of Action : Dicamba and MCPA act as synthetic auxins, disrupting plant growth, whereas sulfonamide derivatives like the target compound may inhibit enzymes (e.g., carbonic anhydrase) due to sulfonamide interactions with metal ions .
  • Selectivity: The aminooxy-sulfonyl group in the target compound may confer specificity toward eukaryotic enzymes (e.g., PDI) over prokaryotic targets, unlike herbicidal analogs .

Thermal and Stability Properties

  • Thermal Degradation : Lanthanide complexes with 2,4-dichlorobenzoic acid derivatives (e.g., 2,4-dichlorobenzoic acid-phenanthroline) exhibit stability up to 300°C, suggesting that sulfonamide analogs may also resist thermal decomposition under moderate conditions .
  • Synthetic Stability: The parent compound’s aminooxy group is susceptible to hydrolysis under acidic or basic conditions, necessitating careful handling compared to alkylated sulfonamides .

Pharmaceutical Relevance

  • Antifungal Activity : Triazole derivatives synthesized from 2,4-dichlorobenzoic acid precursors exhibit moderate antifungal activity, highlighting the role of halogenation in bioactivity .

Agrochemical Potential

    Biological Activity

    5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid (CAS No. 37318-49-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C7H5Cl2NO5S
    • Average Mass : 286.08 g/mol
    • Structure : The compound features a dichlorobenzoic acid backbone with an aminooxy and sulfonyl group, which are crucial for its biological interactions.

    Antimicrobial Properties

    Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound exhibits notable activity against Gram-positive bacteria and fungi.

    Pathogen MIC (µg/mL) Inhibition Zone (mm)
    Staphylococcus aureus5012
    Bacillus subtilis10010
    Candida albicans758

    The compound demonstrated moderate antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against selected strains. Its efficacy was particularly pronounced against Staphylococcus aureus, a common Gram-positive pathogen.

    The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and potential disruption of metabolic pathways. The aminooxy group is hypothesized to play a role in inhibiting enzymes critical for peptidoglycan synthesis, thereby compromising bacterial integrity.

    Case Studies

    • Antibacterial Efficacy Against MRSA :
      A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This finding suggests that it may serve as a potential candidate for treating resistant bacterial infections.
    • Fungal Inhibition :
      In vitro assays indicated that the compound also inhibits the growth of Candida albicans, with an observed inhibition zone of 8 mm at a concentration of 75 µg/mL. This highlights its potential application in antifungal therapies.

    Comparative Analysis

    To further understand the biological activity of this compound, it is useful to compare it with similar compounds known for their antimicrobial properties.

    Compound Activity MIC (µg/mL)
    5-FluorouracilAntineoplastic10
    N-acetylcysteineAntioxidant25
    This compoundAntimicrobial50-100

    Q & A

    Q. How should researchers validate the compound’s role as a metalloenzyme inhibitor in complex biological matrices?

    • Methodological Answer : Employ activity-based protein profiling (ABPP) with a fluorescent probe (e.g., dansylamide) in tissue homogenates. Use competitive ABPP to quantify target engagement in the presence of the compound. Confirm via ICP-MS for zinc displacement assays .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.